

# chemical structure and properties of beta-D-glucopyranosyl nitromethane

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## Compound of Interest

Compound Name: *beta-D-glucopyranosyl  
nitromethane*

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## An In-depth Technical Guide to beta-D-Glucopyranosyl Nitromethane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**beta-D-Glucopyranosyl nitromethane**, a C-glycosyl compound, presents a unique structural motif with significant potential in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. It also explores its potential biological activities and applications, particularly as a substrate for glycosyltransferases and in the development of novel therapeutics. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also discussed.

### Chemical Structure and Properties

**beta-D-Glucopyranosyl nitromethane**, with the CAS number 81846-60-8, is a derivative of glucose where the anomeric hydroxyl group is replaced by a nitromethyl group via a carbon-carbon bond.<sup>[1]</sup> This C-glycosidic linkage confers significant stability compared to O-glycosides, making it an attractive scaffold for drug design.

Table 1: Chemical Identifiers and Properties of **beta-D-Glucopyranosyl Nitromethane**

Property	Value	Reference
IUPAC Name	(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol	[2]
CAS Number	81846-60-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>7</sub>	[1]
Molecular Weight	223.18 g/mol	[1]
Canonical SMILES	C(C1C(C(C(C(O1)CO)O)O)O)- -INVALID-LINK--[O-]	[2]
Melting Point	174-175 °C	[3]
Boiling Point (Predicted)	497.2 ± 45.0 °C	[3]
Water Solubility	31.25 mg/mL (140.02 mM) with ultrasonic warming to 60°C; 100 mg/mL (448.07 mM) with ultrasonic treatment	[4]
pKa (Predicted)	7.18 ± 0.70	[3]

## Synthesis of beta-D-Glucopyranosyl Nitromethane

The synthesis of **beta-D-glucopyranosyl nitromethane** primarily involves the formation of a C-glycosidic bond between a glucose derivative and a nitromethane moiety. Two common strategies employed for this purpose are the Koenigs-Knorr reaction and palladium-catalyzed cross-coupling reactions.

### Koenigs-Knorr Reaction

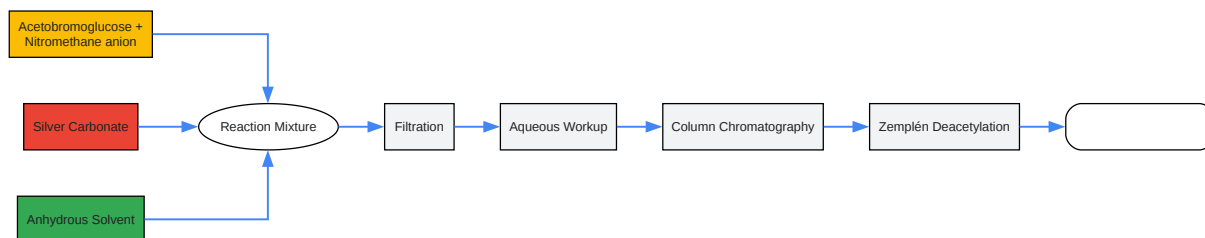
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[2] In the context of synthesizing C-glycosides like **beta-D-glucopyranosyl nitromethane**, a glycosyl halide (e.g., acetobromoglucose) is reacted with a suitable nucleophile in the presence of a promoter, typically a heavy metal salt like silver carbonate.[2][5] The neighboring group participation from the C2-acetate group in the glucopyranosyl donor generally ensures the formation of the 1,2-trans product, leading to the desired beta-anomer.[2]

## Experimental Protocol: A Generalized Koenigs-Knorr Reaction for C-Glycosylation

- Materials:
  - Per-O-acetylated glucopyranosyl bromide (acetobromoglucose)
  - Nitromethane anion (or a suitable precursor)
  - Silver carbonate (or other suitable promoter)
  - Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
  - Drying agent (e.g., molecular sieves)
- Procedure:
  - To a solution of the nitromethane derivative in an anhydrous aprotic solvent under an inert atmosphere, add the drying agent and stir.
  - Add the silver carbonate promoter to the mixture.
  - Slowly add a solution of acetobromoglucose in the same anhydrous solvent to the reaction mixture at room temperature.
  - Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
  - Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
  - Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

- The acetyl protecting groups can be removed by Zemplén deacetylation (using a catalytic amount of sodium methoxide in methanol) to yield the final product.

Logical Workflow for Koenigs-Knorr Synthesis:



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Caption: Workflow for the Koenigs-Knorr synthesis of **beta-D-glucopyranosyl nitromethane**.

## Palladium-Catalyzed C-Glycosylation

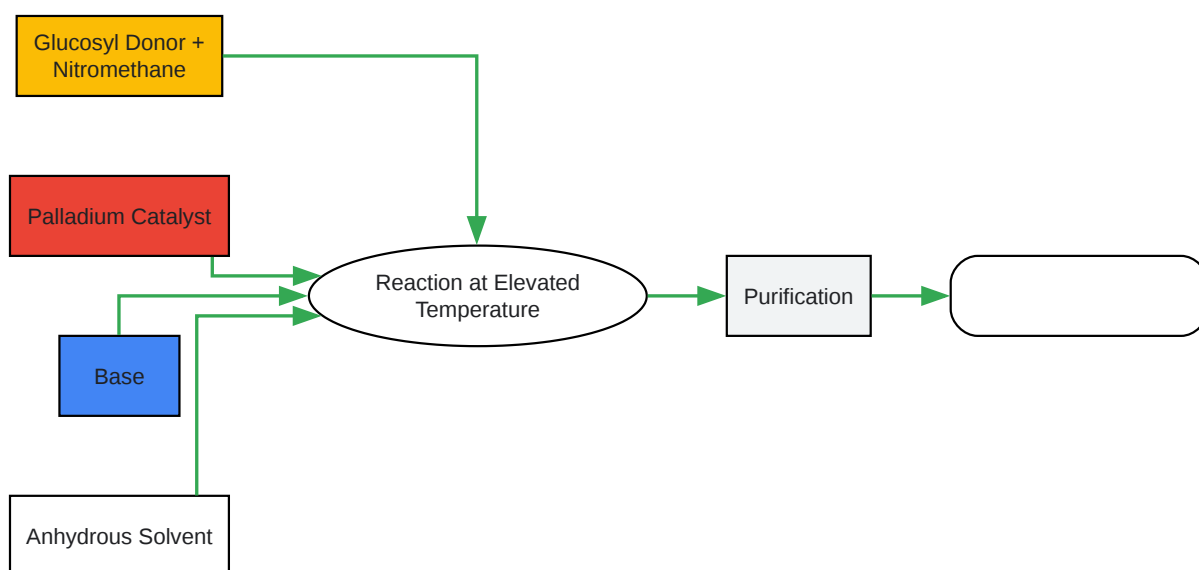
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer an alternative route to C-glycosides with high stereoselectivity.<sup>[6][7]</sup> These methods typically involve the reaction of a glycosyl donor (e.g., a glycal or a glycosyl halide) with an organometallic nucleophile derived from nitromethane in the presence of a palladium catalyst.

Experimental Protocol: A Generalized Palladium-Catalyzed C-Glycosylation

- Materials:
  - Glucal or other suitable glycosyl donor
  - Nitromethane
  - Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>)
  - Ligand (if necessary)

- Base
- Anhydrous solvent (e.g., THF, dioxane)
- Procedure:
  - To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.
  - Add the anhydrous solvent, followed by nitromethane and the glucosyl donor.
  - Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
  - Cool the reaction mixture to room temperature and dilute with an organic solvent.
  - Filter the mixture and concentrate the filtrate.
  - Purify the crude product by column chromatography.

Logical Workflow for Palladium-Catalyzed Synthesis:



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Caption: Generalized workflow for palladium-catalyzed C-glycosylation.

## Spectroscopic Characterization

Detailed spectroscopic data for **beta-D-glucopyranosyl nitromethane** is not readily available in public databases. However, based on the known spectral properties of similar C-glycosyl compounds, the following characteristics can be anticipated.[\[8\]](#)[\[9\]](#)

Table 2: Predicted Spectroscopic Data for **beta-D-Glucopyranosyl Nitromethane**

Technique	Predicted Features
<sup>1</sup> H NMR	Anomeric proton (H-1) expected as a doublet with a large coupling constant ( $J \approx 8-10$ Hz), characteristic of a trans-diaxial relationship with H-2, confirming the beta-configuration. <a href="#">[9]</a> Other sugar ring protons would appear in the 3-4 ppm region. The methylene protons of the nitromethyl group would likely appear as two distinct signals due to their diastereotopic nature.
<sup>13</sup> C NMR	Anomeric carbon (C-1) signal expected in the range of 75-85 ppm. Other sugar ring carbons would resonate between 60-80 ppm. The carbon of the nitromethyl group would appear further downfield. <a href="#">[10]</a>
Mass Spectrometry (ESI-MS)	Expected to show the $[M+H]^+$ or $[M+Na]^+$ adducts. Fragmentation would likely involve the loss of water and subsequent cleavages of the sugar ring, rather than the C-C glycosidic bond, which is more stable than an O-glycosidic bond. <a href="#">[11]</a> <a href="#">[12]</a>

## Biological Activity and Potential Applications

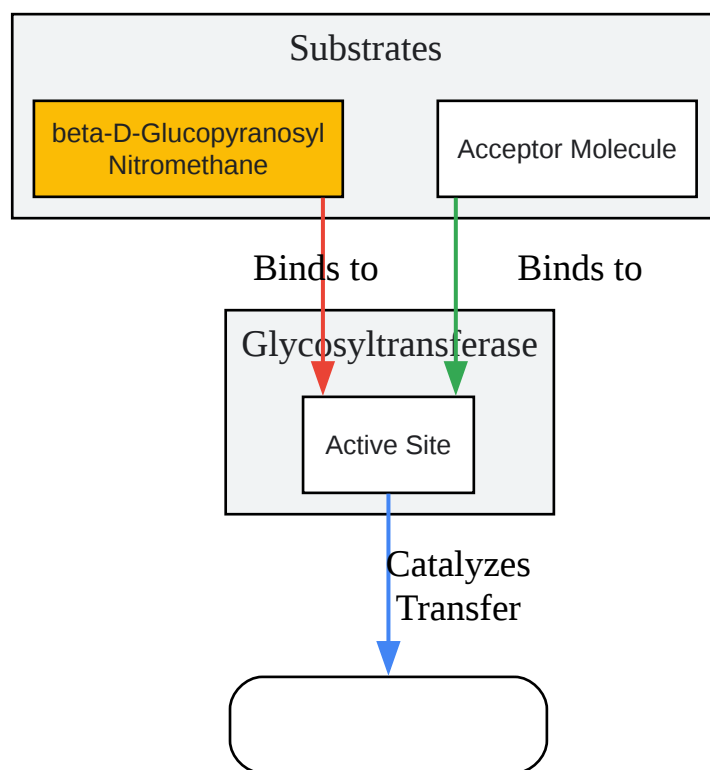
**beta-D-Glucopyranosyl nitromethane** holds promise in several areas of biomedical research due to its unique structural features.

## Glycosyltransferase Substrate

The compound can serve as a valuable tool for studying glycosyltransferases, enzymes that are crucial in the synthesis of complex carbohydrates.[2][13] By acting as a substrate mimic, it can be used to investigate the binding and catalytic mechanisms of these enzymes.

Signaling Pathway Involvement (Hypothetical):

While specific signaling pathways modulated by this compound are yet to be elucidated, its structural similarity to natural glucose derivatives suggests potential interactions with glucose transporters and metabolic pathways. It could potentially act as a competitive inhibitor of enzymes involved in glucose metabolism.



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Caption: Interaction of **beta-D-glucopyranosyl nitromethane** with a glycosyltransferase.

## Drug Development

The stability of the C-glycosidic bond makes **beta-D-glucopyranosyl nitromethane** an attractive scaffold for the development of novel therapeutic agents.[13] The nitro group can also be chemically modified to introduce other functionalities, allowing for the creation of a library of compounds for screening against various biological targets. For instance, it could be a precursor for the synthesis of inhibitors for enzymes like glycogen phosphorylase.[14]

## Probing Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to many biological processes.[15][16][17] **beta-D-Glucopyranosyl nitromethane** can be utilized as a molecular probe to study these interactions. The nitromethane group can be functionalized, for example, with a fluorescent tag, to enable the visualization and quantification of binding to carbohydrate-binding proteins (lectins).[13]

## Conclusion

**beta-D-Glucopyranosyl nitromethane** is a synthetically accessible C-glycosyl compound with significant potential for applications in chemical biology and drug discovery. Its inherent stability and the versatility of the nitromethyl group make it a valuable tool for studying carbohydrate-mediated biological processes and a promising starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and to explore its potential in modulating cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals interested in harnessing the potential of this unique molecule.

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